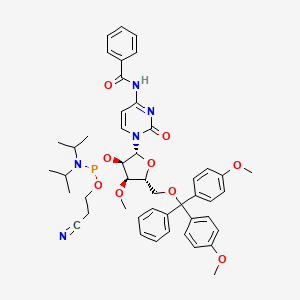

3'-O-Me-C(Bz)-2'-phosphoramidite

Description

BenchChem offers high-quality 3'-O-Me-C(Bz)-2'-phosphoramidite suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-O-Me-C(Bz)-2'-phosphoramidite including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C47H54N5O9P |

|---|---|

Molecular Weight |

863.9 g/mol |

IUPAC Name |

N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-4-methoxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide |

InChI |

InChI=1S/C47H54N5O9P/c1-32(2)52(33(3)4)62(59-30-14-28-48)61-43-42(57-7)40(60-45(43)51-29-27-41(50-46(51)54)49-44(53)34-15-10-8-11-16-34)31-58-47(35-17-12-9-13-18-35,36-19-23-38(55-5)24-20-36)37-21-25-39(56-6)26-22-37/h8-13,15-27,29,32-33,40,42-43,45H,14,30-31H2,1-7H3,(H,49,50,53,54)/t40-,42-,43-,45-,62?/m1/s1 |

InChI Key |

BENGZEFYMXNUAR-VKBHKTMGSA-N |

Isomeric SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC |

Canonical SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1N2C=CC(=NC2=O)NC(=O)C3=CC=CC=C3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

The 2'-5' Linkage Paradigm: A Technical Whitepaper on 3'-O-Me-C(Bz)-2'-phosphoramidite

Executive Summary & Mechanistic Rationale

In the rapidly evolving landscape of oligonucleotide therapeutics—spanning antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and aptamers—overcoming the pharmacokinetic hurdle of nuclease degradation remains a primary objective. While standard modifications focus on the 2'-position (e.g., 2'-O-Methyl, 2'-Fluoro) or the phosphate backbone (e.g., phosphorothioates), altering the internucleotide linkage itself offers a profound structural advantage.

3'-O-methyl-C(Bz)-2'-phosphoramidite is a highly specialized nucleoside building block designed to synthesize oligonucleotides with non-canonical 2'-5' phosphodiester linkages [1]. By shifting the reactive phosphoramidite moiety to the 2'-position and capping the 3'-position with an O-methyl ether, this monomer forces the solid-phase synthesis to proceed in a 5'-to-2' direction.

The Causality of the Design:

Most endogenous exonucleases and endonucleases have evolved to recognize the specific spatial geometry of the canonical 3'-5' phosphodiester bond. By introducing a 2'-5' linkage, the internucleotide distance and backbone angle are fundamentally altered, rendering the oligonucleotide virtually "invisible" to standard nucleases[2]. Furthermore, the 3'-O-Methyl group serves a dual purpose: it acts as a permanent protecting group during synthesis to prevent 3'-branching, and it locks the ribose ring into a C3'-endo (A-form RNA-like) pucker, which enhances the thermodynamic stability (

Physicochemical Properties & Specifications

To ensure reproducible synthesis, it is critical to understand the physical and chemical parameters of the amidite. The table below summarizes the core quantitative data for 3'-O-Me-C(Bz)-2'-phosphoramidite[1][3].

| Property | Specification / Value |

| Chemical Name | N-benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-3′-O-methylcytidine 2′-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite] |

| CAS Number | 179479-03-9 |

| Molecular Formula | C47H54N5O9P |

| Molecular Weight | 863.93 g/mol |

| Protecting Groups | 5'-O-DMT, N4-Benzoyl (Bz), 2'-O-Cyanoethyl-N,N-diisopropyl |

| Purity | |

| Solubility | Soluble in DMSO ( |

| Storage Conditions | -20°C (Desiccated, sealed, away from light and moisture) |

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis (SPOS)

Synthesizing 2'-5' linked oligonucleotides requires specific deviations from standard 3'-5' RNA/DNA synthesis protocols. The 2'-hydroxyl is sterically more hindered than the primary 5'-hydroxyl or the standard 3'-hydroxyl, necessitating optimized coupling conditions.

Self-Validating Workflow for 2'-5' Synthesis

This protocol is designed as a self-validating system: by monitoring the trityl cation release at each step, the operator can mathematically verify coupling efficiency before proceeding to cleavage.

Step 1: Amidite Preparation & Desiccation

-

Action: Dissolve 3'-O-Me-C(Bz)-2'-phosphoramidite in anhydrous acetonitrile (MeCN) to a concentration of 0.1 M to 0.15 M.

-

Causality: The 2'-position is sterically hindered. A higher molarity (0.15 M) increases the collision frequency between the amidite and the support-bound 5'-hydroxyl, driving the reaction to completion. Ensure water content is

ppm to prevent premature hydrolysis of the phosphoramidite.

Step 2: Detritylation

-

Action: Flush the solid support with 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 60 seconds.

-

Validation: Collect the eluent and measure absorbance at 498 nm. The intensely orange DMT cation provides a direct quantification of available reactive sites.

Step 3: Sterically Optimized Coupling

-

Action: Co-inject the 0.15 M amidite solution with a strong activator, such as 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT). Extend the coupling time to 6–8 minutes (compared to the standard 2-3 minutes for DNA).

-

Causality: The bulky 3'-O-Methyl group adjacent to the 2'-phosphoramidite creates significant steric drag. Extended coupling time and a highly acidic activator (like ETT, pKa ~4.28) are mandatory to fully protonate the diisopropylamino leaving group and facilitate nucleophilic attack by the 5'-OH.

Step 4: Capping & Oxidation

-

Action: Cap unreacted 5'-OH groups using Acetic Anhydride (

) and N-Methylimidazole (NMI) for 2 minutes. Oxidize the unstable phosphite triester to a stable pentavalent phosphate using 0.02 M -

Causality: Capping prevents the formation of (n-1) deletion sequences, which are nearly impossible to separate from the full-length product via HPLC.

Step 5: Cleavage and Deprotection

-

Action: Cleave the oligonucleotide from the solid support and remove the N4-Benzoyl (Bz) protecting group using AMA (Ammonium hydroxide / 40% aqueous Methylamine, 1:1 v/v) at 65°C for 15 minutes.

Caption: The Solid-Phase Oligonucleotide Synthesis (SPOS) cycle adapted for 2'-phosphoramidites.

Therapeutic Applications: RNase L Activation and ss-siRNA

The strategic incorporation of 3'-O-Me-C(Bz)-2'-phosphoramidite is not merely an exercise in synthetic chemistry; it is a targeted approach to modulating biological pathways.

Single-Stranded siRNA (ss-siRNA) Optimization

While double-stranded siRNAs are the standard, single-stranded siRNAs offer better biodistribution profiles. However, they are highly susceptible to degradation. Systematic chemical modification using 2'-5' linkages at specific positions (often combined with locked nucleic acids in the seed region) has been shown to significantly enhance the knockdown activity of ss-siRNAs in vivo by conferring extreme nuclease resistance while maintaining the flexibility required for RISC loading[2].

The RNase L Activation Pathway

The most profound biological application of 2'-5' linked oligonucleotides is the activation of RNase L (Ribonuclease L). In mammalian cells, the innate immune response to viral double-stranded RNA triggers the synthesis of endogenous 2'-5' oligoadenylates (2-5A). These 2-5A molecules bind to the ankyrin repeats of latent RNase L, causing it to homodimerize into an active endoribonuclease that destroys viral RNA[4].

By synthesizing chimeric antisense oligonucleotides that contain a target-binding domain (canonical 3'-5' DNA/RNA) attached to a 2'-5' linked domain (synthesized using 2'-phosphoramidites like 3'-O-Me-C), researchers can create "RNase L-recruiting chimeras." The antisense domain binds the disease-causing mRNA, and the 2'-5' domain recruits and activates RNase L to cleave the target, effectively hijacking the cell's antiviral machinery for targeted gene silencing[4].

Caption: Mechanism of targeted RNA degradation via synthetic 2'-5' oligonucleotide recruitment of RNase L.

Conclusion

The 3'-O-Me-C(Bz)-2'-phosphoramidite represents a sophisticated tool in the oligonucleotide chemist's arsenal. By deliberately breaking the rules of canonical 3'-5' biology, we can engineer therapeutic molecules that bypass nuclease degradation and tap into potent, alternative intracellular degradation pathways like RNase L. Mastery of its sterically demanding synthesis protocol is essential for any drug development program looking to push the boundaries of RNA therapeutics.

References

-

Journal of Medicinal Chemistry (ACS Publications). Activation of Murine RNase L by Isopolar 2'-Phosphonate Analogues of 2',5' Oligoadenylates. Retrieved from[Link][4]

-

ResearchGate. Systematic Chemical Modifications of Single Stranded siRNAs Significantly Improved CTNNB1 mRNA Silencing. Retrieved from[Link][2]

Sources

3'-O-Methylated RNA Stability and Nuclease Resistance: A Technical Guide

Executive Summary

The inherent instability of ribonucleic acid (RNA) presents a formidable barrier in molecular biology and nucleic acid therapeutics. The ubiquitous presence of ribonucleases (RNases) and exonucleases in biological fluids necessitates advanced chemical modifications to preserve RNA integrity. Among the most potent structural interventions is 3'-O-methylation . By replacing the hydroxyl (-OH) group at the 3' position of the ribose ring with a methoxy (-OCH₃) group, researchers can fundamentally alter the thermodynamic and enzymatic vulnerability of the RNA molecule.

This whitepaper provides an in-depth analysis of 3'-O-methylation, dissecting its mechanistic role in blocking 3'

The Mechanistic Basis of Nuclease Resistance

To understand the protective power of 3'-O-methylation, one must first examine the causality of RNA degradation. Exonucleases, such as Snake Venom Phosphodiesterase (SVPD) or cellular 3'

The Chemical Causality of Degradation vs. Protection

-

The Vulnerability (Unmodified RNA): Exonucleases require a free 3'-OH group to coordinate with Mg²⁺ ions in their active site. This coordination positions the terminal phosphodiester bond for a nucleophilic attack by an activated water molecule, leading to rapid hydrolytic cleavage.

-

The Solution (3'-O-Methylation): Alkylation of the 3'-OH to form a 3'-O-methyl ether completely removes the necessary nucleophile [3]. Without the 3'-hydroxyl group, the RNA terminus cannot properly coordinate within the exonuclease active site. This creates severe steric hindrance and chemical impossibility for terminal cleavage, effectively acting as an absolute chain terminator [5].

While biological systems utilize a related modification—HEN1-mediated 2'-O-methylation at the 3' terminus—to protect small RNAs from 3' uridylation and subsequent decay [1], synthetic biology leverages true 3'-O-methylation to achieve near-absolute resistance against exonucleolytic degradation in synthetic oligonucleotides (siRNAs and ASOs).

mRNA Therapeutics: The ARCA Revolution

Beyond the 3' terminus, 3'-O-methylation plays a revolutionary role at the 5' end of mRNA. In vitro transcribed (IVT) mRNA requires a 5' cap (m⁷GpppG) for ribosomal recognition and protection against decapping enzymes.

When using standard cap analogs, T7 RNA polymerase can initiate transcription using the 3'-OH of either the m⁷G or the unmethylated G. If it initiates via the m⁷G, the cap is incorporated backwards (Gppp-m⁷G-RNA), rendering the mRNA translationally dead.

The 3'-O-Methyl Solution: The Anti-Reverse Cap Analog (ARCA) is chemically modified as m⁷(3'-O-methyl)GpppG . Because the 3'-OH of the m⁷G moiety is methylated, T7 RNA polymerase is chemically blocked from using it for initiation [2]. The polymerase is forced to initiate exclusively via the unmethylated G, resulting in 100% of the transcripts possessing the correct, translationally competent cap orientation.

Fig 1: Mechanism of ARCA-mediated co-transcriptional capping driven by 3'-O-methylation.

Quantitative Data: Impact of Modifications

The following table synthesizes the quantitative impact of various terminal modifications on RNA stability and functional efficacy.

| RNA Modification | Structural Context | Primary Mechanism of Action | Exonuclease Resistance (t½) | Translational Efficacy |

| Unmodified RNA | Baseline | N/A | < 10 minutes | Baseline (~50% capped) |

| 3'-Terminal 2'-O-Methyl | 3' End (Biological) | Prevents 3' uridylation (HEN1) | ~2-4 hours | N/A |

| 3'-Terminal 3'-O-Methyl | 3' End (Synthetic) | Removes 3'-OH nucleophile | > 24 hours | N/A (Used in RNAi) |

| ARCA (m⁷,3'-O-Me-G) | 5' Cap (Synthetic) | Forces forward cap orientation | Moderately enhanced | > 2.5x increase |

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems . Every step includes a causal explanation to ensure researchers understand the thermodynamic and enzymatic forces at play.

Protocol A: In Vitro Exonuclease Resistance Assay

This protocol quantifies the stability of 3'-O-methylated oligonucleotides against aggressive 3'

Fig 2: Step-by-step workflow for validating 3'-O-methyl RNA nuclease resistance in vitro.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize a 5'-FAM labeled unmodified RNA (Internal Control) and a 5'-FAM labeled 3'-O-methylated RNA (Test Substrate).

-

Causality: The 5'-FAM label allows for downstream fluorescent quantification without interfering with the 3' terminus being interrogated.

-

-

Enzymatic Digestion: Incubate 1 µg of each RNA with 0.1 U of Snake Venom Phosphodiesterase (SVPD) in a buffer containing 10 mM MgCl₂ at 37°C.

-

Kinetic Quenching: At defined timepoints (0, 15, 30, 60, 120 mins), extract 5 µL aliquots and immediately mix with an equal volume of 50 mM EDTA and heat to 95°C for 3 minutes.

-

Causality: SVPD is a metalloenzyme. EDTA rapidly chelates the Mg²⁺ ions, instantly freezing the catalytic transition state and preventing artificial degradation during sample handling.

-

-

Validation & Analysis: Resolve the quenched samples on a 15% Denaturing Urea-PAGE gel.

-

Self-Validation Check: The unmodified RNA must show a rapid downward smear (degradation) by the 15-minute mark. If it remains intact, the SVPD enzyme is inactive. If the unmodified RNA degrades but the 3'-O-methyl RNA remains a single distinct upper band, absolute 3'

5' resistance is confirmed.

-

Protocol B: Co-Transcriptional Capping with ARCA

This protocol maximizes the yield of translationally competent mRNA using 3'-O-methylated cap analogs [2].

Step-by-Step Methodology:

-

Reaction Assembly: In a nuclease-free tube, combine T7 Transcription Buffer, 1 µg of linearized DNA template, and an optimized NTP mix.

-

NTP Ratio Optimization: Add GTP to a final concentration of 1.5 mM, and ARCA (m⁷,3'-O-Me-GpppG) to a final concentration of 6.0 mM (a 4:1 ARCA:GTP ratio). Add ATP, CTP, and UTP at 7.5 mM each.

-

Causality: T7 RNA polymerase has a naturally high thermodynamic affinity for standard GTP. By artificially starving the reaction of GTP and flooding it with ARCA, the polymerase is forced to utilize the ARCA dimer for transcript initiation.

-

-

Polymerization: Add T7 RNA Polymerase Mix and incubate at 37°C for 2 hours.

-

Template Removal: Add 1 U of RNase-free DNase I and incubate for 15 minutes at 37°C to degrade the DNA template, followed by LiCl precipitation to purify the capped mRNA.

-

Self-Validation Check: To validate capping efficiency, treat a fraction of the purified RNA with XRN-1 (a 5'

3' exonuclease). Uncapped RNA will be rapidly degraded, while the ARCA-capped RNA will remain intact, proving the successful forward-incorporation of the 3'-O-methylated cap.

-

References

- Source: Plant Physiology and Biochemistry (u-szeged.hu)

- Title: HighYield T7 ARCA mRNA Synthesis Kit (m5CTP)

- Title: 2' & 3' -O-Methyl RNA Synthesis Source: Amerigo Scientific URL

- Title: Exonuclease III mapping of the upstream boundaries of elongation complexes Source: ResearchGate URL

- Title: Chemically-modified oligonucleotides with RNAi activity (Patent CN118871585A)

The Structural and Functional Role of 3'-O-Methyl Modifications in Antisense Oligonucleotides: A Technical Guide

Executive Summary

In the rapidly evolving landscape of oligonucleotide therapeutics, sugar ring modifications are the primary levers for tuning pharmacokinetics, target affinity, and immune evasion. While 2'-O-methyl (2'-OMe) and 2'-O-methoxyethyl (2'-MOE) modifications dominate the literature, the 3'-O-methyl (3'-OMe) modification serves a highly specialized and structurally distinct role. As a Senior Application Scientist, I have designed this whitepaper to dissect the chemical causality, mechanistic advantages, and synthesis workflows associated with 3'-OMe modifications in antisense oligonucleotides (ASOs).

The Chemical Logic of 3'-O-Methylation

To understand the utility of 3'-O-methylation, one must first distinguish it from its ubiquitous cousin, 2'-O-methylation. Canonical RNA and DNA utilize 3'-5' phosphodiester linkages. In standard ASO design, the 2'-hydroxyl is modified to protect against endonucleases and increase binding affinity.

Conversely, modifying the 3'-hydroxyl group fundamentally alters the backbone geometry and enzymatic recognition of the oligonucleotide. A single 3'-O-methyl base modification at the absolute 3' terminus leaves a hydroxyl group at the 2' position while capping the 3' position, completely preventing the oligonucleotide from being extended by endogenous polymerases[1]. Furthermore, when 3'-OMe phosphoramidites are incorporated internally during synthesis, the incoming nucleotide is forced to couple with the 2'-hydroxyl, resulting in a 2'-5' phosphodiester linkage[1].

Mechanistic Drivers of 3'-OMe in ASO Efficacy

Absolute Blockade of 3'→5' Exonucleases and Polymerases

The primary degradation pathway for unformulated ASOs in serum is 3'→5' exonuclease activity. Enzymes such as Exonuclease I rely on the coordination of the terminal 3'-hydroxyl group with active-site divalent cations (typically Mg²⁺) to position the phosphodiester bond for hydrolytic attack.

By converting the 3'-OH to a 3'-OMe, we eliminate the critical hydrogen-bond donor and introduce localized steric clash. This destroys the enzyme-substrate transition state, effectively short-circuiting the catalytic mechanism. Simultaneously, because the 3'-OH is the obligate nucleophile for polymerase-mediated chain elongation, capping it with a methyl group completely abolishes off-target priming[1].

Fig 1: Mechanistic blockade of 3'→5' exonucleases and polymerases by 3'-O-methyl modification.

Engineering 2'-5' Phosphodiester Linkages

When a 3'-OMe modification is placed internally, it forces the backbone into a 2'-5' linkage. This atypical geometry selectively destabilizes duplexes formed with standard 3',5'-DNA due to severe conformational strain, while retaining favorable thermodynamics when hybridizing to single-stranded RNA (ssRNA)[1]. This makes 3'-OMe modified oligos highly valuable as ssRNA-specific probes or as affinity ligands for RNA purification, where DNA cross-reactivity must be minimized.

Comparative Profiling: 3'-OMe vs. Standard Modifications

Modifications to the sugar ring are critical for tuning the thermal stability and nuclease resistance of therapeutic oligonucleotides, often outperforming standard isosequential DNA[2]. While modifications like Locked Nucleic Acids (LNA) and anhydrohexitol nucleoside analogues (HNA) drastically increase target affinity, 3'-O-methylation generally causes a slight decrease in thermal stability, which is an acceptable trade-off for its absolute terminal protection[3].

Table 1: Comparative Profiling of Oligonucleotide Sugar Modifications

| Modification | Linkage Geometry | 3'→5' Exonuclease Resistance | Polymerase Extension | Impact on Target RNA Affinity (ΔTm/mod) |

| Unmodified (3'-OH) | 3'-5' | Low | Yes | Reference (0°C) |

| 3'-O-Methyl | 2'-5' (internal) / Terminal | High | Blocked | Slightly destabilizing (-0.5°C) |

| 2'-O-Methyl | 3'-5' | Moderate | Yes | Stabilizing (+0.5 to +1.0°C) |

| 2'-O-MOE | 3'-5' | High | Yes | Highly stabilizing (+1.0 to +1.5°C) |

| LNA | 3'-5' | Very High | Yes | Extremely stabilizing (+2.0 to +8.0°C) |

Experimental Methodologies & Validation Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Advanced solid-phase synthesis techniques, including the use of core-shell solid supports, have been optimized to handle specialized phosphoramidite couplings with high yield[4].

Protocol 4.1: Solid-Phase Synthesis of 3'-Terminal 3'-OMe ASOs

Causality Note: Standard ASO synthesis occurs in the 3'→5' direction. To place a 3'-OMe at the absolute 3'-terminus, the initial nucleoside must be tethered to the controlled-pore glass (CPG) via its 2'-hydroxyl group. This leaves the 5'-OH free for the next coupling cycle, while the 3'-position is pre-blocked by the methyl group.

-

Preparation of Solid Support: Utilize a CPG solid support pre-derivatized with a nucleoside attached via its 2'-hydroxyl group, possessing a 3'-O-methyl group and a 5'-O-DMT protecting group.

-

Detritylation: Treat the CPG with 3% trichloroacetic acid (TCA) in dichloromethane (DCM) to remove the 5'-DMT group, exposing the 5'-hydroxyl.

-

Coupling: Introduce the next phosphoramidite monomer along with an activator (e.g., 5-ethylthiotetrazole) to form the phosphite triester linkage.

-

Capping: Cap unreacted 5'-hydroxyl groups using acetic anhydride and N-methylimidazole (NMI). Validation: This prevents the formation of n-1 deletion sequences, ensuring high purity of the final product.

-

Oxidation/Sulfurization: Convert the phosphite triester to a phosphodiester using iodine/water, or to a nuclease-resistant phosphorothioate (PS) linkage using a sulfurizing agent (e.g., DDTT).

-

Cleavage and Deprotection: Cleave the synthesized ASO from the solid support and remove nucleobase protecting groups using concentrated aqueous ammonium hydroxide at 55°C for 16 hours.

Fig 2: Solid-phase synthesis workflow for 3'-terminal 3'-O-methyl antisense oligonucleotides.

Protocol 4.2: Exonuclease I Resistance and Serum Stability Assay

Causality Note: To prove that the 3'-OMe modification is responsible for stability, the assay must include an unmodified 3'-OH control sequence and utilize a hard quench (EDTA + Heat) to immediately strip Mg²⁺ from the active site, stopping degradation at precise time points.

-

Substrate Preparation: Dilute the 3'-OMe ASO and an isosequential 3'-OH control ASO to a working concentration of 10 µM in 1X Exonuclease Reaction Buffer (67 mM Glycine-KOH, 6.7 mM MgCl₂, 10 mM 2-mercaptoethanol, pH 9.5).

-

Enzyme Addition: Add 1.0 Unit of Exonuclease I (E. coli) per 1 µg of oligonucleotide. Incubate the reaction mixture at 37°C.

-

Time-Course Sampling: Aliquot 10 µL samples at 0, 15, 30, 60, 120, and 240 minutes.

-

Quenching (Critical Step): Immediately quench the reaction by adding an equal volume of 95% formamide loading buffer containing 20 mM EDTA and heating at 95°C for 5 minutes. Validation: EDTA chelates the Mg²⁺ required for Exonuclease I activity, preventing post-sampling degradation.

-

PAGE Analysis: Resolve the quenched samples on a 15% denaturing urea-PAGE gel.

-

Quantification: Stain the gel with SYBR Gold and quantify the fraction of full-length ASO remaining using densitometry.

Conclusion

While 2'-modifications remain the gold standard for internal ASO stabilization, the strategic application of 3'-O-methyl modifications provides unparalleled control over terminal processing. By eliminating the 3'-hydroxyl nucleophile, researchers can definitively block polymerase extension and 3'→5' exonuclease degradation. Furthermore, the ability to force 2'-5' linkages offers a unique structural tool for designing highly specific RNA-targeting probes devoid of DNA cross-reactivity.

References

1.[1] Title: Oligo Modifications from Gene Link: Antisense Oligos (ODN) & siRNA Oligo Modifications. Source: genelink.com URL:

2.[3] Title: Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners. Source: nih.gov (PMC) URL:

3.[2] Title: Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications. Source: beilstein-journals.org URL:

4.[4] Title: Manual and automated synthesis of modified oligonucleotides on core–shell solid supports. Source: researchgate.net URL:

Sources

- 1. 3'-O methyl rI Oligo Modifications from Gene Link [genelink.com]

- 2. BJOC - Beyond ribose and phosphate: Selected nucleic acid modifications for structure–function investigations and therapeutic applications [beilstein-journals.org]

- 3. Improved hybridisation potential of oligonucleotides comprising O-methylated anhydrohexitol nucleoside congeners - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Precision at the Molecular Scale: A Master Guide to Phosphoramidite Chemistry

Introduction: The P(III) Revolution

For decades, oligonucleotide synthesis was hindered by the sluggish reactivity of phosphate diesters and triesters (P(V)). The paradigm shift occurred in the early 1980s when Marvin Caruthers and colleagues introduced phosphoramidite chemistry .[1][2] By utilizing the highly reactive trivalent phosphite (P(III)) state, they achieved coupling rates orders of magnitude faster than previous methods.

However, this reactivity comes with a cost: P(III) is inherently unstable and susceptible to oxidation and hydrolysis. Therefore, the "art" of modern oligonucleotide synthesis lies in the precise orchestration of protecting groups—keeping the reactive center dormant until the exact moment of coupling, and then immediately stabilizing it.

This guide deconstructs that orchestration, moving beyond "recipe following" to the mechanistic causality required for high-fidelity synthesis.

The Monomer: Anatomy of a Phosphoramidite

The nucleoside phosphoramidite is a masterpiece of chemical engineering. Every moiety attached to the nucleoside serves a specific, temporary function.

| Moiety | Function | Chemical Logic |

| 5'-DMT | Hydroxyl Protection | Dimethoxytrityl (DMT) is acid-labile. The methoxy groups stabilize the resulting carbocation via resonance, allowing removal under mild acidic conditions (TCA/DCA) that do not degrade the DNA. |

| 3'-Phosphorous | Reactive Center | Exists as P(III) . This valence state allows for rapid nucleophilic attack, unlike the kinetically inert P(V). |

| Diisopropylamine | Leaving Group | Attached to the phosphorous.[3] It provides steric bulk to stabilize the P(III) during storage but is easily displaced by a weak acid activator (Tetrazole) during coupling. |

| Beta-Cyanoethyl | Phosphate Protection | Protects the phosphorous oxygen. It renders the final backbone neutral (phosphate triester) during synthesis to prevent side reactions. It is removed via |

| Base Protection | Exocyclic Amine Protection | Benzoyl (dA, dC) or Isobutyryl (dG) groups prevent the nucleobases from reacting with the activated phosphoramidite. |

The Synthetic Cycle: The Engine of Elongation

The synthesis takes place on a solid support (Controlled Pore Glass - CPG) in a four-step cycle.[3]

Step 1: Detritylation (The Gatekeeper)[4]

-

Reagent: 3% Trichloroacetic Acid (TCA) or Dichloroacetic Acid (DCA) in Dichloromethane (DCM).

-

Mechanism: The acid protonates the ether oxygen of the 5'-DMT group. The bond cleaves, releasing a stable, bright orange dimethoxytrityl cation and exposing the free 5'-hydroxyl (5'-OH) group.

-

Critical Insight:

-

DCA vs. TCA: TCA is stronger (pKa ~0.7) than DCA (pKa ~1.5). While TCA is faster, it increases the risk of depurination (acid-catalyzed hydrolysis of the N-glycosidic bond), particularly in Adenosine-rich sequences. For long oligos (>50-mer), DCA is preferred to preserve sequence integrity.

-

The Orange Monitor: The intensity of the orange trityl cation effluent is the primary metric for calculating coupling efficiency in real-time.

-

Step 2: Coupling (The Critical Event)

-

Reagents: Phosphoramidite (0.1 M) + Activator (Tetrazole, ETT, or BTT) in Acetonitrile.

-

Mechanism:

-

Activation: Tetrazole (a weak acid) protonates the diisopropylamino nitrogen on the phosphoramidite.

-

Displacement: The protonated amine becomes a highly effective leaving group. A tetrazolyl-phosphite intermediate forms.

-

Attack: The free 5'-OH of the support-bound oligo attacks the phosphorous, displacing the tetrazole and forming a phosphite triester bond.[4]

-

-

Critical Insight:

-

Water Intolerance: Water is a better nucleophile than the 5'-OH. Even trace moisture (ppm levels) will hydrolyze the activated amidite, quenching the reaction immediately. Anhydrous acetonitrile (<30 ppm water) is non-negotiable.

-

Steric Hindrance: RNA synthesis (with bulky 2'-protecting groups like TBDMS) often requires more potent activators like ETT (5-Ethylthio-1H-tetrazole) to drive the reaction to completion.

-

Step 3: Capping (The Error Trap)

-

Reagents: Acetic Anhydride (Cap A) + N-Methylimidazole (Cap B).[5][6][7][8]

-

Mechanism:

-

N-Methylimidazole (NMI) reacts with acetic anhydride to form a highly reactive acetyl-N-methylimidazolium complex.

-

This complex rapidly acetylates any unreacted 5'-OH groups that failed to couple in Step 2.

-

-

Why Cap? If a failure sequence is not capped, it will react in the next cycle, creating an (n-1) deletion mutant (e.g., A-C-G-T becomes A-C-T). These deletion mutants have similar physical properties to the full-length product, making chromatographic purification nearly impossible. Capping renders them inert (truncated).

Step 4: Oxidation (The Stabilization)

-

Reagents: Iodine (0.02 M) in Water/Pyridine/THF.

-

Mechanism:

-

Critical Insight: This is the only step where water is introduced intentionally. The column must be washed extensively with acetonitrile afterwards to prevent water from killing the next coupling step.

Visualizing the Workflow

Diagram 1: The Phosphoramidite Synthetic Cycle

This diagram illustrates the cyclical nature of the process and the chemical state of the oligonucleotide at each stage.

Caption: The iterative cycle of oligonucleotide synthesis. Note the critical feedback loop from Oxidation back to Detritylation.

Diagram 2: Mechanism of Tetrazole Activation

This diagram details the molecular hand-off during the critical coupling step.

Caption: The activation cascade. Tetrazole acts as both a proton donor and a temporary leaving group replacement.[]

Post-Synthesis: Cleavage and Deprotection

Once the full sequence is assembled, the oligonucleotide is still bound to the CPG and protected by base/phosphate groups.

-

Cleavage: Concentrated Ammonium Hydroxide (NH₄OH) cleaves the ester linkage between the 3'-end of the oligo and the succinyl linker on the glass support.

-

Phosphate Deprotection (

-Elimination):-

The high pH causes the removal of the cyanoethyl group from the phosphate backbone.

-

Mechanism: The base abstracts a proton from the

-carbon of the cyanoethyl group. The electrons cascade, releasing acrylonitrile ( -

Note: Acrylonitrile is a Michael acceptor and can alkylate nucleobases (specifically Thymine N3).[10] To prevent this, "scavengers" or rapid removal is required.[11]

-

-

Base Deprotection: The amide bonds protecting the exocyclic amines (Benzoyl-A, Benzoyl-C, Isobutyryl-G) are hydrolyzed, yielding the biologically active natural bases.

Troubleshooting & Optimization

In a high-throughput environment, diagnosing failure modes is essential.

| Symptom | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<98%) | Wet Acetonitrile or Activator | Replace reagents with anhydrous stocks (<30ppm water). |

| "n-1" Deletion Peaks | Incomplete Capping | Check Cap A/B lines for precipitation; ensure NMI is active. |

| Depurination (Loss of A/G) | Detritylation too harsh | Switch from TCA to DCA; reduce acid contact time. |

| High Back-Pressure | Clogged Frit or Precipitate | Check solubility of phosphoramidites (0.1M is standard limit). |

| Cyanoethyl Adducts (+53 Da) | Acrylonitrile re-addition | Ensure sufficient washing of the acrylonitrile byproduct during deprotection. |

References

-

Caruthers, M. H. (1985). Gene synthesis machines: DNA chemistry and its uses. Science, 230(4723), 281-285. Link

-

Beaucage, S. L., & Caruthers, M. H. (1981).[2][12] Deoxynucleoside phosphoramidites—A new class of key intermediates for deoxypolynucleotide synthesis. Tetrahedron Letters, 22(20), 1859-1862. Link

-

Glen Research. (n.d.).[7] The Mechanism of the Phosphoramidite Synthesis Cycle. Glen Research Technical Guide. Link

-

Integrated DNA Technologies (IDT). (2021). Chemical Synthesis of Oligonucleotides. IDT Education. Link

-

Eadie, J. S., & Davidson, D. S. (1987). Acidolytic cleavage of the N-glycosidic bond in the solid-phase synthesis of oligonucleotides. Nucleic Acids Research, 15(20), 8333–8349. Link

Sources

- 1. atdbio.com [atdbio.com]

- 2. trilinkbiotech.com [trilinkbiotech.com]

- 3. e-oligos DNA Synthesis [e-oligos.com]

- 4. biotage.com [biotage.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. Atom Scientific Ltd | Product | Capping B (16% N-methylimidazole in THF) [atomscientific.com]

- 7. The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US8039612B2 - Synthesis of oligonucleotides or phosphorothioate oligonucleotide with a capping agent of N-methylimidazole free of 1,3,5-trimethylhexahydro-1,3,5-triazine - Google Patents [patents.google.com]

- 10. WO2001096358A1 - Deprotection of synthetic oligonucleotides using acrylonitrile scavenger - Google Patents [patents.google.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

Engineering Next-Generation Therapeutic Oligonucleotides: The Role of 3'-O-Me-C(Bz)-2'-phosphoramidite in 2'-5' Linkage Architectures

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Application Guide

Introduction: The Paradigm Shift to 2'-5' Linkages

The clinical success of therapeutic oligonucleotides—encompassing antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs)—is heavily dependent on chemical modifications that enhance metabolic stability, target affinity, and safety profiles. While the industry standard relies on 3'-5' phosphodiester or phosphorothioate (PS) linkages, the strategic incorporation of 2'-5' linkages has emerged as a powerful tool to overcome dose-limiting toxicities and off-target effects.

Central to this architectural shift is 3'-O-Me-C(Bz)-2'-phosphoramidite (CAS Number: 179479-03-9)[1]. Unlike standard monomers, this highly specialized nucleoside building block features a phosphoramidite reactive group at the 2'-hydroxyl and a methyl modification at the 3'-hydroxyl. When incorporated during Solid-Phase Oligonucleotide Synthesis (SPOS), it generates a 2'-5' linked cytosine with a 3'-O-methyl group, fundamentally altering the thermodynamic and biological properties of the resulting therapeutic oligo[2].

Structural & Mechanistic Causality

To leverage 3'-O-Me-C(Bz)-2'-phosphoramidite effectively, one must understand the causality behind its structural perturbations.

Thermodynamic Selectivity for RNA over DNA

Oligonucleotides containing 2',5'-phosphodiester linkages selectively bind to complementary single-stranded 3',5'-RNA over comparable 3',5'-DNA[2].

-

The Causality: The 2'-5' linkage increases the internucleotide distance compared to a standard 3'-5' linkage. B-form DNA duplexes are rigid and cannot accommodate this extended backbone without a severe thermodynamic penalty, leading to a drastically lowered melting temperature (

). Conversely, the A-form geometry of RNA is inherently more flexible and accommodates the 2'-5' linkage, maintaining high-affinity hybridization[2].

Exonuclease Resistance and Polymerase Blocking

Natural nucleases have evolved strictly to recognize and cleave 3'-5' phosphodiester bonds.

-

The Causality: The 2'-5' linkage is structurally orthogonal to the active sites of these enzymes, conferring extreme metabolic stability[3]. Furthermore, placing a 3'-O-methyl modification at the 3' terminus leaves no free 3'-hydroxyl group, physically preventing the oligonucleotide from being extended by endogenous polymerases[2].

Mitigation of Hepatotoxicity in PS-ASOs

A major hurdle in phosphorothioate (PS) gapmer ASOs is hepatotoxicity driven by non-specific interactions with intracellular and nucleolar proteins (e.g., P54nrb)[4].

-

The Causality: Site-specific incorporation of 2',5'-linked RNA into the deoxynucleotide gap region alters the spatial presentation of the polyanionic PS backbone. This structural shift dramatically reduces non-specific protein binding, thereby improving the hepatotoxicity profile of toxic PS-ASOs without compromising their on-target potency or RNase H1 cleavage rates[4][5].

Fig 1: Mechanism of ASO hepatotoxicity reduction via 2'-5' linkage incorporation.

Quantitative Data: Comparative Analysis

To guide rational drug design, the thermodynamic and synthetic parameters of 2'-5' linkages must be benchmarked against standard 3'-5' chemistries.

Table 1: Biological and Thermodynamic Properties

| Property | Standard 3'-5' Linkage | 2'-5' Linkage (with 3'-OMe) | Mechanistic Driver |

| Nuclease Stability | Low (PO) / Moderate (PS) | Exceptionally High | Orthogonal backbone geometry evades nuclease active sites[3]. |

| Affinity to Target RNA ( | High | High | A-form RNA duplex accommodates the extended internucleotide distance[2]. |

| Affinity to Target DNA ( | High | Very Low | B-form DNA rigidity rejects the 2'-5' spatial perturbation[2]. |

| Protein Binding (Toxicity) | High (in PS gapmers) | Significantly Reduced | Altered spatial charge distribution prevents off-target protein interactions[4]. |

Table 2: SPOS Synthesis Parameters

| Parameter | Standard 3'-Phosphoramidite | 3'-O-Me-C(Bz)-2'-phosphoramidite |

| Monomer Concentration | 0.1 M in Acetonitrile | 0.12 - 0.15 M in Acetonitrile |

| Coupling Time | 2 - 3 minutes | 10 - 15 minutes |

| Coupling Efficiency | > 99.5% | > 98.5% (Requires extended time) |

| Cleavage/Deprotection | AMA, 65°C, 10 min | AMA, 65°C, 15 min |

Experimental Workflows: Solid-Phase Oligonucleotide Synthesis (SPOS)

Synthesizing oligonucleotides with 3'-O-Me-C(Bz)-2'-phosphoramidite requires critical deviations from standard protocols. The 2'-hydroxyl is highly sterically hindered by the adjacent 3'-O-methyl group and the bulky nucleobase, necessitating optimized coupling kinetics.

Fig 2: Modified SPOS workflow highlighting the extended coupling step for 2'-phosphoramidites.

Self-Validating Protocol: Site-Specific Incorporation

Objective: Achieve >98.5% coupling efficiency of 3'-O-Me-C(Bz)-2'-phosphoramidite on an automated DNA/RNA synthesizer.

Step 1: Reagent Preparation

-

Dilute 3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 179479-03-9)[1] to 0.15 M in anhydrous Acetonitrile (water content < 10 ppm). Note: The higher concentration compensates for the steric hindrance at the 2'-position.

-

Prepare activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M BTT in Acetonitrile.

Step 2: Synthesizer Programming (The Coupling Cycle)

-

Detritylation: 3% Dichloroacetic acid (DCA) in toluene for 80 seconds.

-

Coupling: Inject monomer and activator simultaneously. Critical adjustment: Program a wait step of 12 minutes (compared to the standard 3 minutes).

-

Capping: Cap A (Acetic anhydride) and Cap B (N-Methylimidazole) for 60 seconds to truncate unreacted sequences.

-

Oxidation/Thiolation: 0.02 M Iodine for PO linkages (60s) or 0.1 M DDTT for PS linkages (3 minutes).

Step 3: Self-Validation (Trityl Monitoring)

-

Feedback Loop: During the subsequent synthesis cycle, monitor the UV absorbance (498 nm) of the detritylation effluent. The intensity of the orange DMT cation directly quantifies the coupling efficiency of the 3'-O-Me-C(Bz)-2'-phosphoramidite step. A drop in peak area >2% indicates incomplete coupling, signaling the need for fresh monomer or longer wait times.

Step 4: Cleavage and Deprotection

-

Transfer the solid support to a sealed vial.

-

Add AMA (1:1 mixture of 28% Ammonium Hydroxide and 40% aqueous Methylamine).

-

Incubate at 65°C for 15 minutes to cleave the oligo from the support, remove the cyanoethyl groups, and deprotect the N4-benzoyl group of the cytosine[1].

-

Cool on ice, vent carefully, and dry down via SpeedVac prior to HPLC purification.

Decision Logic for Therapeutic Optimization

When designing a therapeutic oligo, the decision to utilize 3'-O-Me-C(Bz)-2'-phosphoramidite should be driven by specific clinical or pharmacokinetic bottlenecks.

Fig 3: Decision logic for integrating 3'-O-Me and 2'-5' linkages in therapeutic oligo design.

Conclusion

The 3'-O-Me-C(Bz)-2'-phosphoramidite monomer represents a highly specialized but profoundly impactful tool in the arsenal of therapeutic oligonucleotide chemistry. By intentionally forcing a 2'-5' linkage coupled with a 3'-O-methyl modification, drug developers can engineer ASOs and siRNAs that bypass natural nuclease degradation, prevent unwanted polymerase extension, and drastically reduce hepatotoxic protein-binding events. While its incorporation requires deliberate adjustments to standard SPOS protocols—namely extended coupling times and rigorous trityl monitoring—the resulting enhancement in the therapeutic index justifies the synthetic investment.

References

- Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides ACS Medicinal Chemistry Letters (via NIH/PMC)

- 3'-O-methyl-C(Bz)-2'-phosphoramidite (CAS Number: 179479-03-9) Cayman Chemical

- 3'-O methyl rU Oligo Modific

- Systematic Chemical Modifications of Single Stranded siRNAs Significantly Improved CTNNB1 mRNA Silencing ResearchG

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. 3'-O methyl rU Oligo Modifications from Gene Link [genelink.com]

- 3. researchgate.net [researchgate.net]

- 4. Site-specific Incorporation of 2′,5′-Linked Nucleic Acids Enhances Therapeutic Profile of Antisense Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Solid-Phase Oligonucleotide Synthesis: From Core Principles to Practical Application

Authored by a Senior Application Scientist

Introduction: The Architectural Foundation of Modern Biology and Therapeutics

The ability to chemically synthesize specific sequences of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA) has been a cornerstone of molecular biology for decades. From pioneering the fields of genomics and molecular cloning to enabling the development of cutting-edge diagnostics, gene therapies, and RNA-based vaccines, synthetic oligonucleotides are indispensable tools. This guide provides a comprehensive exploration of the predominant method for their creation: solid-phase phosphoramidite synthesis. We will delve into the elegant chemistry of the synthesis cycle, dissect the critical role of each component, and provide a field-proven perspective on the practical considerations for researchers, scientists, and drug development professionals.

The Core Chemistry: The Power of the Phosphoramidite Method

The synthesis of oligonucleotides is a feat of chemical engineering, requiring the sequential addition of nucleotide monomers to a growing chain with near-perfect efficiency. The process is executed in the 3' to 5' direction, a counterintuitive direction compared to the 5' to 3' synthesis performed by DNA polymerases in nature. This is accomplished using a solid support, typically controlled pore glass (CPG), to which the first nucleoside is anchored. The solid support immobilizes the growing oligonucleotide chain, allowing for the easy removal of excess reagents and byproducts by simple washing steps, which is the hallmark and primary advantage of solid-phase synthesis.

The universally adopted chemistry for this process is the phosphoramidite method, developed by Marvin H. Caruthers and his colleagues in the early 1980s. This method utilizes phosphoramidite monomers, which are nucleosides protected at the 5'-hydroxyl group with a dimethoxytrityl (DMT) group, at the nucleobase with a base-labile protecting group, and at the 3'-phosphorus with a diisopropylamino group and a cyanoethyl group. This intricate arrangement of protecting groups is the key to the method's success, ensuring that the desired chemical reactions occur only at the intended positions.

The Solid-Phase Synthesis Cycle: A Four-Step Iterative Process

The synthesis of an oligonucleotide is a cyclical process, with each cycle adding one nucleotide to the growing chain. A typical synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The efficiency of each step is paramount, as a failure at any stage can lead to the accumulation of truncated or modified oligonucleotides, which are difficult to separate from the desired full-length product.

Figure 1: The four-step cycle of solid-phase oligonucleotide synthesis.

Step 1: Detritylation (De-blocking)

The synthesis cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support. This is typically achieved by treating the support with a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in a non-aqueous solvent like dichloromethane. The removal of the DMT group exposes the 5'-hydroxyl group, making it available for reaction with the next phosphoramidite monomer. The vibrant orange color of the resulting trityl cation provides a convenient method for monitoring the synthesis progress in real-time.

Step 2: Coupling

This is the core chain-elongation step where a new phosphoramidite monomer is added to the growing oligonucleotide chain. The incoming phosphoramidite, activated by a weak acid catalyst such as 1H-tetrazole or its derivatives, reacts with the free 5'-hydroxyl group of the support-bound nucleoside. This reaction forms a new phosphite triester linkage. The coupling reaction is extremely rapid, typically reaching completion in under a minute. The high efficiency of this step, often exceeding 99%, is crucial for the synthesis of long oligonucleotides.

Step 3: Capping

To prevent the formation of deletion mutants (oligonucleotides missing a nucleotide), any unreacted 5'-hydroxyl groups must be permanently blocked from further participation in the synthesis. This is achieved through a process called capping, which involves the acetylation of the unreacted hydroxyl groups. A mixture of acetic anhydride and 1-methylimidazole is commonly used for this purpose. The resulting acetylated chains will not react in subsequent coupling steps and can be easily separated from the full-length product during purification.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by acids. Therefore, it must be converted to a more stable phosphate triester. This is accomplished by oxidation, typically using a solution of iodine in the presence of water and a weak base like pyridine or lutidine. The oxidation step renders the internucleotide linkage stable for the remainder of the synthesis.

Key Components of Oligonucleotide Synthesis

The success of solid-phase oligonucleotide synthesis hinges on the quality and interplay of its various components.

Solid Supports

The choice of solid support is critical as it serves as the anchor for the entire synthesis process. The ideal support should be inert to the reagents and solvents used in the synthesis, possess good mechanical stability, and allow for efficient mass transfer. Controlled pore glass (CPG) is the most widely used solid support due to its rigid structure and uniform porosity. The surface of the CPG is functionalized with a linker to which the first nucleoside is attached.

| Support Type | Typical Pore Size | Common Applications |

| Controlled Pore Glass (CPG) | 500 Å, 1000 Å | Standard DNA and RNA synthesis |

| Polystyrene (PS) | N/A | High-loading capacity synthesis |

Protecting Groups: The Guardians of Selectivity

Protecting groups are temporary modifications to the functional groups of the nucleosides that prevent unwanted side reactions during synthesis.

-

5'-Hydroxyl Protection: The dimethoxytrityl (DMT) group is the standard choice for protecting the 5'-hydroxyl group. Its acid lability allows for its selective removal at the beginning of each synthesis cycle without affecting other protecting groups.

-

Nucleobase Protection: The exocyclic amino groups of adenine (A), cytosine (C), and guanine (G) are protected with base-labile groups such as benzoyl (Bz) for A and C, and isobutyryl (iBu) for G. Thymine (T) does not require protection. These groups are stable throughout the synthesis and are removed during the final deprotection step.

-

Phosphate Protection: The 2-cyanoethyl group is used to protect the phosphate backbone. It is stable during the synthesis cycle but can be readily removed by a process called β-elimination under basic conditions during the final deprotection.

Figure 2: Schematic of a protected phosphoramidite monomer.

Post-Synthesis Processing: Cleavage and Deprotection

Once the desired oligonucleotide sequence has been assembled on the solid support, two final steps are required to release the final product: cleavage and deprotection.

-

Cleavage: The oligonucleotide is first cleaved from the solid support. This is typically achieved by treating the support with a concentrated solution of ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.

-

Deprotection: The same basic solution used for cleavage also removes the protecting groups from the nucleobases and the phosphate backbone. The deprotection conditions (time and temperature) are chosen based on the specific protecting groups used.

Purification and Analysis

Following cleavage and deprotection, the crude oligonucleotide product is a mixture of the full-length sequence and shorter, failed sequences. Purification is therefore necessary to isolate the desired product. Common purification methods include:

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase and ion-exchange HPLC are powerful techniques for separating oligonucleotides based on their hydrophobicity and charge, respectively.

-

Polyacrylamide Gel Electrophoresis (PAGE): PAGE is an excellent method for purifying small amounts of oligonucleotides with high resolution.

The purity and identity of the final oligonucleotide product are confirmed using techniques such as mass spectrometry (MS) and capillary electrophoresis (CE).

Conclusion

Solid-phase oligonucleotide synthesis is a highly refined and robust technology that has revolutionized molecular biology and drug development. The phosphoramidite method, with its cyclical nature and high efficiency, allows for the routine synthesis of oligonucleotides up to 200 bases in length with high fidelity. A thorough understanding of the underlying chemistry, the function of each component, and the practical aspects of the synthesis process is essential for any researcher working in this field. As the demand for synthetic DNA and RNA continues to grow, so too will the innovation in this remarkable area of chemical synthesis.

References

-

Title: Solid-Phase Oligonucleotide Synthesis: A Practical Guide Source: Glen Research URL: [Link]

-

Title: A new method for the synthesis of deoxyoligonucleotides Source: Nucleic Acids Research URL: [Link]

-

Title: Current protocols for oligonucleotide synthesis Source: Current Protocols in Nucleic Acid Chemistry URL: [Link]

-

Title: Oligonucleotide synthesis: a practical approach Source: Oxford University Press URL: [Link]

-

Title: Controlled pore glass as a solid support for oligonucleotide synthesis Source: Journal of Chromatography A URL: [Link]

-

Title: Protecting Groups in Oligonucleotide Synthesis Source: Chemical Reviews URL: [Link]

-

Title: Cleavage and Deprotection of Synthetic Oligonucleotides Source: Bio-protocol URL: [Link]

Chemical structure of 3'-O-Me-C(Bz)-2'-phosphoramidite.

[1]

Executive Summary

3'-O-Me-C(Bz)-2'-phosphoramidite (CAS: 179479-03-9) is a regioisomeric derivative of standard RNA synthesis reagents.[1][2] Unlike standard phosphoramidites that couple via the 3'-hydroxyl to form natural 3'–5' linkages, this molecule possesses a reactive phosphoramidite group at the 2'-position and a blocking methyl group at the 3'-position .[1]

Primary Utility:

-

Synthesis of 2'–5' Linked RNA (Iso-RNA): Used to create oligonucleotides with non-canonical backbone linkages.[1][2]

-

Nuclease Resistance: 2'–5' linkages are resistant to degradation by most mammalian nucleases (e.g., snake venom phosphodiesterase).[2]

-

Structural Biology: Used to mimic lariat RNA intermediates found in splicing.[2]

Critical Distinction: Do not confuse this reagent with the industry-standard 2'-O-Me-C(Bz)-3'-phosphoramidite used for siRNA stabilization.[1][2] The positioning of the methyl and amidite groups is reversed here.[2]

Chemical Architecture

The molecule consists of four distinct functional regions, each serving a specific role during solid-phase oligonucleotide synthesis.

Structural Breakdown[1]

| Component | Chemical Group | Function |

| Nucleobase | N4-Benzoylcytosine | The cytosine base is protected with a benzoyl (Bz) group to prevent exocyclic amine side reactions during synthesis.[1][2] |

| Sugar Moiety | Ribose | The core sugar scaffold. |

| 5'-Position | DMT (4,4'-Dimethoxytrityl) | Acid-labile protecting group.[1] Removed (detritylated) to expose the 5'-OH for the next coupling cycle. |

| 3'-Position | O-Methyl (–OCH₃) | Permanent blocking group. Prevents chain extension at the 3' position and forces the phosphoramidite at the 2' position to be the sole reactive site.[1] |

| 2'-Position | CE-Phosphoramidite | Reactive Center. The 2-cyanoethyl N,N-diisopropyl phosphoramidite group couples with the 5'-OH of the growing chain, forming a 2'–5' linkage . |

Structural Visualization

The following diagram illustrates the connectivity and the specific regio-chemistry of the molecule.

Figure 1: Connectivity map of 3'-O-Me-C(Bz)-2'-phosphoramidite.[1][2][3] Note the reactive amidite is at the 2' position, distinguishing it from standard RNA reagents.[1]

Mechanism of Action: 2'–5' Linkage Formation[1]

In standard automated synthesis, the chain grows from 3' to 5'.[1][2] The incoming monomer's 3'-phosphoramidite reacts with the 5'-OH of the support-bound chain.[1][2]

When 3'-O-Me-C(Bz)-2'-phosphoramidite is employed:

-

Activation: An activator (e.g., ETT or BTT) protonates the diisopropylamino group at the 2'-position .[2]

-

Coupling: The activated 2'-phosphoramidite is attacked by the free 5'-hydroxyl of the growing oligonucleotide chain.[1][2]

-

Result: A phosphite triester bond is formed between the 5'-oxygen of the chain and the 2'-oxygen of the incoming Cytidine .[1][2]

-

Oxidation: The unstable phosphite is oxidized to a stable phosphate.[2]

-

Extension: The 5'-DMT of the newly added Cytidine is removed, allowing the next base to couple to the 5' position.[2]

Outcome: The resulting oligonucleotide backbone contains a 2'–5' phosphodiester bond at this specific insertion point, while the 3'-position remains methylated and inert.[1]

Figure 2: Mechanism of 2'-5' linkage formation. The 3'-O-Me group does not participate in the reaction.

Synthesis & Quality Control

Synthesis Route

The synthesis of this phosphoramidite typically follows this pathway:

-

Base Protection: Benzoylation of the N4-amino group.[2]

-

Sugar Protection Strategy:

-

5'-DMT Protection: Standard dimethoxytritylation.[2]

-

Phosphitylation: Reaction of the remaining 2'-hydroxyl with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.[1][2]

Quality Control Parameters (Table)

| Parameter | Specification | Method |

| Appearance | White to off-white powder | Visual Inspection |

| Purity | ≥ 98% | HPLC (Reverse Phase) |

| Identity | Consistent with structure | ³¹P NMR, ¹H NMR, Mass Spec |

| ³¹P NMR Shift | ~150 ppm (Singlet/Doublet) | ³¹P NMR (in CD₃CN) |

| Solubility | ≥ 0.1M in Acetonitrile | Visual / Gravimetric |

| Water Content | ≤ 0.3% | Karl Fischer Titration |

Applications in Drug Development[1][2][5]

Antisense Oligonucleotides (ASOs)

Incorporating 2'–5' linkages can significantly alter the thermodynamic stability and nuclease resistance of ASOs.[2]

-

Nuclease Resistance: The 2'–5' bond is not recognized by standard 3'–5' exonucleases, effectively "capping" the molecule or protecting internal sites.[1]

-

Binding Affinity: 2'–5' RNA:RNA duplexes have lower thermal stability (Tm) than 3'–5' duplexes.[2] This destabilization can be used strategically to fine-tune off-target effects.[1][2]

Aptamer Stabilization

Aptamers (nucleic acid antibodies) often require heavy modification to survive in serum.[2]

-

3'-End Capping: While inverted dT is common, a 3'-O-Me residue linked via a 2'–5' bond provides a unique steric block against exonucleases.[1]

Biological Pathways[1]

-

2-5A System: In mammalian innate immunity, interferon induces the synthesis of 2'–5' oligoadenylates (2-5A), which activate RNase L. While this reagent is Cytidine-based, it is used to synthesize analogs to study the specificity of RNase L and related enzymes.[1]

Experimental Protocol: Solid-Phase Synthesis

Pre-requisite: Anhydrous conditions (Acetonitrile < 30 ppm H₂O).[2]

-

Dilution: Dissolve the amidite to a concentration of 0.1 M in anhydrous acetonitrile.

-

Coupling Time:

-

Activator: 5-Ethylthio-1H-tetrazole (ETT) or 5-Benzylthio-1H-tetrazole (BTT) are preferred over standard Tetrazole to enhance reactivity.[1][2]

-

Oxidation: Standard Iodine/Water/Pyridine.[2]

-

Capping: Standard Acetic Anhydride/N-Methylimidazole.

-

Deprotection:

References

-

Li, N. S., & Piccirilli, J. A. (2003).[2][7] Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine. Journal of Organic Chemistry. (Contextual reference for 2'-modified synthesis). Retrieved from [Link]

-

Sproat, B. S., et al. (1990).[2] New synthetic routes to protected purine 2'-O-methylriboside-3'-O-phosphoramidites. Nucleic Acids Research.[2] (Foundational chemistry for O-methyl amidites). Retrieved from [Link][1][2]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 2'-O-Methyl Cytidine (N-PAC) 3'-O-BMEG phosphoramidite | ChemGenes Products [chemgenes.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 3'-O-Methyl Adenosine (n-bz) CED phosphoramidite | ChemGenes Products [chemgenes.com]

- 7. Synthesis of the phosphoramidite derivative of 2'-deoxy-2'-C-beta-methylcytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

Storage and handling of phosphoramidite reagents.

The Critical Path to Oligonucleotide Purity: A Comprehensive Guide to Phosphoramidite Storage, Handling, and Preparation

Executive Summary

Solid-phase oligonucleotide synthesis is a highly iterative process where the success of the final product is exponentially dependent on the efficiency of each coupling cycle. Achieving the >99.5% stepwise coupling efficiency required for therapeutic-grade or long-chain oligonucleotides is impossible without pristine starting materials[1]. As application scientists, we must recognize that phosphoramidites are not static, stable chemicals; they are highly reactive, transient intermediates. This whitepaper details the mechanistic causality behind phosphoramidite degradation and outlines a self-validating framework for their storage, handling, and on-instrument lifecycle management.

The Chemical Imperative: Understanding Phosphoramidite Vulnerabilities

The core of phosphoramidite chemistry relies on a trivalent phosphorus (P(III)) center, engineered specifically for rapid nucleophilic attack by the 5'-hydroxyl group of the growing oligonucleotide chain[1]. However, this deliberate chemical instability makes the monomer acutely vulnerable to two primary degradation pathways:

-

Nucleophilic Hydrolysis (Moisture Sensitivity): The diisopropylamino group attached to the P(III) center is an excellent, yet highly sensitive, leaving group. In the presence of trace water, premature hydrolysis occurs, irreversibly neutralizing the monomer's ability to couple[2].

-

Spontaneous Oxidation: The P(III) state is thermodynamically driven to oxidize to the stable, but synthetically inactive, P(V) phosphoramidate state. This conversion is accelerated by exposure to dissolved oxygen or trace water during sample preparation. Notably, oxidation is heavily concentration-dependent; highly dilute samples (e.g., 0.001 mg/mL) lack the bulk buffering effect and can exhibit up to 20% oxidation, whereas standard synthesis concentrations preserve monomer integrity[3].

Mechanistic pathways of phosphoramidite degradation via moisture and oxidation.

Architecting a Self-Validating Storage System

To arrest thermal degradation and maintain the integrity of the P(III) center, phosphoramidites must be managed within a strict environmental envelope. By controlling temperature, atmospheric exposure, and light, laboratories can build a self-validating storage system that prevents degradation before the vial is ever opened.

Table 1: Quantitative Storage & Quality Parameters

| Parameter | Specification | Mechanistic Causality / Impact |

| Storage Temperature | ≤ -20°C | Arrests thermal degradation pathways of the unstable P(III) center, extending shelf-life of the dry powder[4][5]. |

| Solvent Water Content | < 25 ppm | Prevents nucleophilic attack and premature hydrolysis of the diisopropylamino leaving group[2]. |

| Diluent Concentration | 0.067 M to 0.1 M | High concentrations buffer the bulk reagent against trace oxidation (which can reach 20% in highly dilute samples)[3][6]. |

| Trityl Yield Target | > 98.5% per step | Confirms successful coupling; a sudden drop indicates on-instrument reagent degradation[1][5]. |

| Light Exposure | Minimal (Amber Vials) | Prevents photobleaching or unwanted uncaging of photolabile protecting groups (e.g., DEACM, HEX™)[7][8]. |

Methodology: The Zero-Compromise Preparation Protocol

The most critical failure point in oligonucleotide synthesis occurs during the transition from solid storage to liquid solution. The following step-by-step protocol is designed to eliminate atmospheric contamination.

Step 1: Thermal Equilibration (Critical Step) Retrieve the sealed phosphoramidite vial from the -20°C freezer. Do NOT open the vial. Allow it to sit at room temperature for 30–60 minutes. Causality: Opening a cold vial causes instant atmospheric condensation on the reagent, introducing water levels that far exceed the 25 ppm threshold, resulting in immediate hydrolysis[2][5].

Step 2: Diluent Verification & Preparation Ensure the diluent (typically anhydrous acetonitrile) has a certified water content of <25 ppm[2]. For specific modified bases, solvent mixtures may be required (e.g., CleanAmp™ dG requires a 1:1 mixture of anhydrous Dichloromethane and Acetonitrile for complete dissolution)[6]. If necessary, add activated molecular sieves (20 beads/mL) to the diluent bottle[6].

Step 3: Closed-System Solvent Transfer Using a sterile, oven-dried glass syringe, draw the required volume of diluent. Pierce the septum of the phosphoramidite vial and inject the solvent directly. Causality: This closed-system transfer prevents the introduction of ambient oxygen and moisture, maintaining the inert argon atmosphere established during manufacturing[2].

Step 4: Homogenization Swirl the vial gently for 5 to 10 minutes until the solution is completely clear and no wavy concentration gradients are visible[2]. Causality: Avoid vigorous vortexing, which can introduce microbubbles and accelerate the dissolution of any trace oxygen, driving P(III) to P(V) oxidation.

Step 5: Synthesizer Integration Immediately attach the vial to the designated port on the DNA/RNA synthesizer and initiate an argon purge sequence to displace any trace atmospheric gases introduced during the transfer[6].

Step-by-step anhydrous preparation workflow for phosphoramidite reagents.

On-Instrument Quality Control & Lifecycle Management

Once dissolved, the phosphoramidite's lifespan is finite. Standard DNA/RNA amidites typically remain viable on the instrument for 24 to 48 hours, though this varies by modification[9][10].

Real-time quality control must be monitored via the trityl assay. During the detritylation step of the synthesis cycle, the cleavage of the 5'-DMT protecting group yields an orange-colored carbocation that absorbs strongly at 495 nm[1][5]. The intensity of this absorbance directly correlates to the coupling efficiency of the previous step. A sudden drop in trityl yield (falling below the 98.5% threshold) is the primary diagnostic indicator that the on-board phosphoramidite has succumbed to hydrolysis or oxidation, dictating that the reagent must be immediately replaced to salvage the synthesis run[1][5].

References

-

Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis - ATDBio. 1

-

Thermo Scientific T Phosphoramidite, standard grade, serum vial bottle - Fisher Scientific. 4

-

Raw Material Testing: Developing Methods for Quality Control of Phosphoramidites - Waters Corporation. 3

-

iBu-dG Phosphoramidite - Thermo Fisher Scientific. 9

-

Glen Report 19.13: Technical Brief - Precautions During Packaging of Phosphoramidites - Glen Research. 2

-

Glen Report: Photolabile Protecting Groups - Glen Research. 7

-

2'-azido guanosine phosphoramidite storage temperature - Smolecule. 5

-

DNA Oligonucleotide Synthesis - Sigma-Aldrich.

-

RNA Phosphoramidites - Thermo Fisher Scientific. 10

-

Glen Report 21.12 - Procedure for Synthesis of CleanAmp™ Primers - Glen Research. 6

-

Thermo Fisher, 401526, HEX™ Dye Phosphoramidite - Iright. 8

Sources

- 1. atdbio.com [atdbio.com]

- 2. glenresearch.com [glenresearch.com]

- 3. waters.com [waters.com]

- 4. Thermo Scientific T Phosphoramidite, standard grade, serum vial bottle 5 g | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]

- 5. pdf.smolecule.com [pdf.smolecule.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. iright.com [iright.com]

- 9. iBu-dG Phosphoramidite 1 g | Contact Us | Thermo Scientific™ | thermofisher.com [thermofisher.com]

- 10. RNA Phosphoramidites | Thermo Fisher Scientific - JP [thermofisher.com]

Methodological & Application

Protocol for incorporating 3'-O-Me-C(Bz)-2'-phosphoramidite into RNA.

Part 1: Executive Summary & Technical Context

This Application Note details the protocol for incorporating 3'-O-Methyl-Cytidine(Bz)-2'-Phosphoramidite into RNA oligonucleotides.

Critical Distinction: It is vital to distinguish this reagent from the standard "2'-O-Me RNA" used in therapeutic gapmers and siRNAs.[1][]

-

Standard 2'-O-Me RNA: Uses a 3'-phosphoramidite monomer.[1][][3] Creates a standard 3'-5' phosphodiester linkage.[1][] The methyl group is on the 2' carbon.[3][4][5][6]

-

This Protocol (Iso-RNA): Uses a 2'-phosphoramidite monomer with a 3'-O-Methyl block.[1][][6][7][8] This forces the formation of a 2'-5' phosphodiester linkage .[1][]

Applications:

-

Aptamer Stability: 2'-5' linkages confer extreme resistance to predominantly 3'-5' specific nucleases (e.g., snake venom phosphodiesterase).[1][]

-

Biological Signaling: Mimicking naturally occurring 2'-5' oligoadenylates (2-5A) involved in the interferon antiviral response/RNase L pathway.[1][]

-

Structural Biology: Inducing specific "kinks" or destabilizing A-form helices to study ribozyme folding.[1]

Part 2: Chemical Logic & Mechanism

To successfully incorporate this monomer, one must understand the altered topology of the coupling reaction. Unlike standard synthesis where the 5'-OH of the support-bound chain attacks a 3'-phosphoramidite, here the 5'-OH attacks a 2'-phosphoramidite .[1][]

Reaction Topology Diagram

Figure 1: Mechanism of 2'-5' linkage formation. The 3'-O-Me group acts as a permanent block, preventing branch migration.[1][]

Part 3: Materials & Specifications

| Component | Specification | Notes |

| Monomer | 5'-O-DMT-3'-O-Me-C(Bz)-2'-Phosphoramidite | Ensure anhydrous storage (-20°C).[1][] |

| Diluent | Anhydrous Acetonitrile (ACN) | Water content < 30 ppm is critical. |

| Activator | 0.25 M 5-Ethylthio-1H-tetrazole (ETT) | Preferred over Tetrazole for sterically hindered 2'-amidites.[1][] |

| Oxidizer | 0.02 M Iodine in THF/Pyridine/H2O | Standard formulation.[1] |

| Capping A | Acetic Anhydride/THF | Standard.[1] |

| Capping B | N-Methylimidazole/THF | Standard.[1][] |

| Deblock | 3% Dichloroacetic acid (DCA) in Toluene | Standard.[9] |

Part 4: Step-by-Step Synthesis Protocol

Reagent Preparation

-

Dissolution: Dissolve the 3'-O-Me-C(Bz)-2'-phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M .

-

Note: 2'-phosphoramidites can be slightly more viscous or slower to dissolve than standard DNA amidites.[1][] Allow 5-10 minutes of vortexing/equilibration under Argon.

-

-

Sieving: If the amidite appears cloudy, pass through a 0.45 µm PTFE syringe filter (anhydrous) to prevent line clogging.

Synthesizer Configuration (Coupling Cycle)

The steric environment of the 2'-phosphoramidite requires modified coupling times compared to standard DNA or 3'-5' RNA synthesis.[1][]

Recommended Cycle Parameters:

| Step | Function | Reagent | Time/Volume | Rationale |

| 1 | Deblock | 3% DCA | ~60 sec | Remove 5'-DMT to generate free 5'-OH. |

| 2 | Wash | ACN | - | Thorough wash to remove DCA traces.[1][] |

| 3 | Coupling | Monomer + ETT | 6 - 10 min | CRITICAL: 2'-amidites react slower than 3'-amidites.[1][] Standard 2 min coupling will result in deletions. |

| 4 | Oxidation | Iodine/H2O | 20 sec | Convert P(III) to stable P(V) linkage. |

| 5 | Capping | Cap A + Cap B | 20 sec | Acetylate unreacted 5'-OH to prevent n-1 deletions.[1][] |

Post-Synthesis Processing

A. Cleavage from Support & Base Deprotection Since the Cytosine is Benzoyl (Bz) protected and the 3'-O-Me group is stable to base, standard deprotection can be used.[1][]

-

Transfer CPG to a screw-cap vial.

-

Add 1.5 mL AMA (1:1 Ammonium Hydroxide / 40% Methylamine) .

-

Incubate at 65°C for 20 minutes (Fast Deprotection) OR Room Temp for 2 hours .

-

Note: If the sequence contains other sensitive modifications (e.g., dyes), adjust accordingly. The 3'-O-Me-C itself is robust.[1][]

-

B. 2'-Silyl Removal (Not Required) [1][]

-

Unlike standard RNA synthesis, this monomer has a 3'-O-Methyl group, not a silyl protecting group (TBDMS/TOM).[1][]

-

Advantage: No fluoride (TBAF/TEA·3HF) treatment is necessary for this specific base.[1]

-

Caution: If your sequence is a chimera containing standard RNA bases elsewhere, you must perform the fluoride deprotection step for those specific residues.

Part 5: Quality Control & Validation

Validating the presence of a 2'-5' linkage requires specific enzymatic assays, as Mass Spectrometry (ESI-MS) will show the same molecular weight for 2'-5' and 3'-5' isomers.[1][]

Validation Workflow

Figure 2: QC workflow distinguishing 2'-5' linkages from standard RNA.

Enzymatic Digest Protocol:

-

Incubate 0.2 OD of oligo with Snake Venom Phosphodiesterase (SVP) .[1]

-

SVP predominantly cleaves 3'-5' linkages.[1][]

-

Result: 2'-5' linked regions will remain largely intact or degrade at a significantly slower rate compared to standard RNA controls [1].[1]

Part 6: Troubleshooting Guide

| Observation | Probable Cause | Corrective Action |

| Low Coupling Efficiency (<90%) | Steric hindrance at 2' position.[1][] | Increase coupling time to 10-15 mins. Ensure Activator is fresh (<1 week old). |

| Clogging of Delivery Line | Amidite precipitation. | 2'-amidites can be less soluble.[1][] Re-dissolve in dry ACN and filter (0.45 µm). Maintain 0.08-0.1M conc.[1][] |

| Unexpected Mass (+14 Da) | Methylation of N3 (Rare). | Unlikely with Bz protection.[1] Check if "Universal Support" caused methylation during cleavage (use proper supports). |

| Degradation during QC | Contamination with RNase.[1] | While 2'-5' is resistant to some nucleases, it is not immune to all.[1][] Maintain RNase-free conditions. |

References

-

Wasner, M., et al. (1998). "Synthesis of 2'-5' linked oligonucleotides." Helvetica Chimica Acta, 81(9), 1700-1709.[]

-

Giannaris, P.A., & Damha, M.J. (1993). "Oligoribonucleotides containing 2'-5' linkages: Synthesis and hybridization properties." Nucleic Acids Research, 21(20), 4742–4749.

-

Glen Research. (2023).[1] "2'-5' Linked RNA Synthesis." Glen Research Technical Notes.

-

MedChemExpress. (2023).[1] "Product Data Sheet: 3'-O-Me-C(Bz)-2'-phosphoramidite."

Sources

- 1. libpubmedia.co.uk [libpubmedia.co.uk]

- 3. A simple procedure for the preparation of protected 2'-O-methyl or 2'-O-ethyl ribonucleoside-3'-O-phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Incorporating 2′-O-methylated (O-methyl) nucleotides in an RNA duplex – ModXNA [modxna.chpc.utah.edu]

- 5. 2' & 3' -O-Methyl RNA Synthesis - Amerigo Scientific [amerigoscientific.com]

- 6. US5808039A - 2'-OMe CAC phosphoramidite and methods for preparation and use thereof - Google Patents [patents.google.com]

- 7. tebubio.com [tebubio.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]

- 10. shop.hongene.com [shop.hongene.com]

- 11. News - The difference between DNA and RNA synthesis [honyabio.com]

Application Note: Deprotection Strategies for N4-Benzoyl-Cytidine Oligonucleotides

This Application Note provides a comprehensive technical guide to the deprotection of oligonucleotides containing N4-benzoyl-cytidine (dC^bz) . It is designed for researchers requiring high-fidelity recovery of synthetic oligonucleotides, distinguishing between "standard" protocols and "accelerated" methods while rigorously addressing the chemical risks associated with incorrect reagent choices (specifically the transamidation risks with methylamine).

Executive Summary

The N4-benzoyl (Bz) protecting group for cytidine is a "classic" robust modification used in solid-phase oligonucleotide synthesis.[1] While it offers excellent stability during synthesis cycles, its deprotection kinetics are significantly slower than the modern N4-acetyl (Ac) alternative.

Critical Directive: This guide prioritizes chemical integrity over speed.

-

Recommended: Concentrated Ammonium Hydroxide (NH₄OH).

-

Contraindicated: AMA (Ammonium Hydroxide/Methylamine 1:1) is NOT recommended for dC^bz due to the high risk of N4-transamidation, which generates permanent N4-methyl-cytidine mutations.

Chemical Mechanism & Rationale[2][3][4]

The Challenge of N4-Benzoyl Cytidine

In dC^bz, the exocyclic amine of cytosine is protected by a benzoyl amide. Deprotection requires a nucleophilic attack on the carbonyl carbon of the benzoyl group to release benzamide and restore the native amine.

-

Why it is slow: The benzoyl group is sterically bulkier and electronically more stable than the acetyl group.

-